molecular formula C14H21N B15261642 4-(2,4-Dimethylcyclohexyl)aniline

4-(2,4-Dimethylcyclohexyl)aniline

Cat. No.: B15261642
M. Wt: 203.32 g/mol
InChI Key: VTFMSEFFGDZOEX-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at positions 2 and 4, and an aniline group attached to the cyclohexyl ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group in 4-(2,4-Dimethylcyclohexyl)nitrobenzene can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is common due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroso compounds, and nitro compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

4-(2,4-Dimethylcyclohexyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also interact with enzymes and receptors, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The simplest aromatic amine, used as a starting material for many chemical syntheses.

    Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine group.

    2,4-Dimethylaniline: Similar in structure but lacks the cyclohexyl ring.

Uniqueness

4-(2,4-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(2,4-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h4-7,10-11,14H,3,8-9,15H2,1-2H3

InChI Key

VTFMSEFFGDZOEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)C2=CC=C(C=C2)N

Origin of Product

United States

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